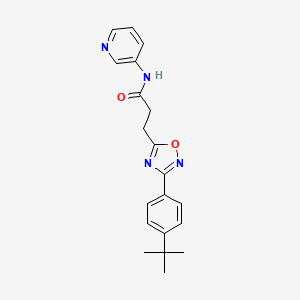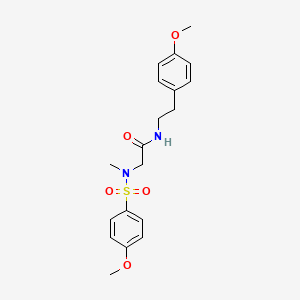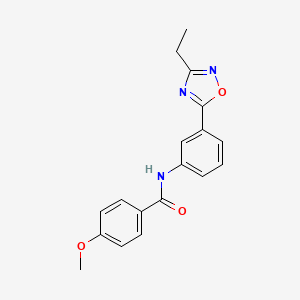
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, commonly known as TBOA, is a chemical compound that has gained significant attention in scientific research. TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Mécanisme D'action
TBOA inhibits the activity of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide by binding to the transporter and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can modulate the activity of glutamate receptors and affect synaptic transmission and plasticity.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. In addition to modulating glutamate signaling, TBOA can also affect the activity of other neurotransmitters such as GABA and dopamine. TBOA has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBOA in lab experiments is its selectivity for 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, which allows for the specific modulation of glutamate transport. However, TBOA can also have off-target effects on other transporters and receptors, which can complicate data interpretation. Additionally, TBOA is a relatively new compound, and its long-term effects on neuronal function and viability are not well understood.
Orientations Futures
There are several future directions for research on TBOA. One area of interest is the development of more selective and potent inhibitors of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, which could have therapeutic potential for neurodegenerative diseases. Another direction is the investigation of the long-term effects of TBOA on neuronal function and viability, which could have implications for its use in experimental models. Finally, TBOA could be used in combination with other compounds to investigate the complex interactions between glutamate and other neurotransmitters in the brain.
Méthodes De Synthèse
TBOA can be synthesized through a multi-step process, starting with the reaction of 4-tert-butylphenylhydrazine with ethyl chloroacetate to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to form the oxadiazole ring, which is subsequently reacted with 3-pyridinecarboxylic acid to form the final product.
Applications De Recherche Scientifique
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Studies have shown that TBOA can modulate glutamate signaling in the brain, leading to changes in synaptic plasticity, learning, and memory. TBOA has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)15-8-6-14(7-9-15)19-23-18(26-24-19)11-10-17(25)22-16-5-4-12-21-13-16/h4-9,12-13H,10-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODZZBDMCCPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320857 | |
| Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850244-44-9 | |
| Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)








